molecular formula C13H19FO2Si B13467442 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde CAS No. 113984-69-3

3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde

Cat. No.: B13467442
CAS No.: 113984-69-3
M. Wt: 254.37 g/mol
InChI Key: KCDWTBCYHZSRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(tert-Butyldimethylsilyl)oxy]-2-fluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butyldimethylsilyloxy group and a fluorine atom. This compound is of interest in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-butyldimethylsilyl)oxy]-2-fluorobenzaldehyde typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine in a solvent like dichloromethane. The reaction mixture is cooled to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

3-[(tert-Butyldimethylsilyl)oxy]-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-[(tert-butyldimethylsilyl)oxy]-2-fluorobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The tert-butyldimethylsilyloxy group provides steric protection, while the fluorine atom influences the electronic properties of the benzaldehyde core. This combination allows for selective reactions and the formation of specific products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(tert-Butyldimethylsilyl)oxy]-2-fluorobenzaldehyde is unique due to the presence of both a tert-butyldimethylsilyloxy group and a fluorine atom. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis. The fluorine atom also imparts unique electronic properties, influencing the compound’s reactivity and interactions with other molecules .

Properties

CAS No.

113984-69-3

Molecular Formula

C13H19FO2Si

Molecular Weight

254.37 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzaldehyde

InChI

InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-11-8-6-7-10(9-15)12(11)14/h6-9H,1-5H3

InChI Key

KCDWTBCYHZSRNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.